Tert-butyl 2-(4,4-difluoropiperidine-1-carbonyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(4,4-difluoropiperidine-1-carbonyl)morpholine-4-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a morpholine ring and a piperidine ring, both of which are functionalized with tert-butyl and difluoro groups, respectively. This compound is of interest due to its unique chemical structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4,4-difluoropiperidine-1-carbonyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with difluoromethylating agents to introduce the difluoro group. This intermediate is then reacted with morpholine-4-carboxylic acid under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4,4-difluoropiperidine-1-carbonyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The difluoro and tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-(4,4-difluoropiperidine-1-carbonyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4,4-difluoropiperidine-1-carbonyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The difluoro group can enhance binding affinity to certain enzymes or receptors, while the morpholine ring can facilitate interactions with biological molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4,4-difluoropiperidine-1-carboxylate: Shares the difluoropiperidine moiety but lacks the morpholine ring.
Tert-butyl 2,4-dioxopiperidine-1-carboxylate: Contains a piperidine ring with different functional groups.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Features a boronate ester group instead of the difluoro group.
Uniqueness
Tert-butyl 2-(4,4-difluoropiperidine-1-carbonyl)morpholine-4-carboxylate is unique due to the combination of the difluoropiperidine and morpholine rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H24F2N2O4 |
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Molecular Weight |
334.36 g/mol |
IUPAC Name |
tert-butyl 2-(4,4-difluoropiperidine-1-carbonyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H24F2N2O4/c1-14(2,3)23-13(21)19-8-9-22-11(10-19)12(20)18-6-4-15(16,17)5-7-18/h11H,4-10H2,1-3H3 |
InChI Key |
VKZFISLECOTXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N2CCC(CC2)(F)F |
Origin of Product |
United States |
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